![molecular formula C24H24N6O4 B11009598 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B11009598.png)
2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-methylbenzyl)benzamide
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Overview
Description
2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-methylbenzyl)benzamide is a complex organic compound with a unique structure that combines purine and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-methylbenzyl)benzamide typically involves multiple steps. One common approach is to start with the purine derivative, which is then acylated with an appropriate acylating agent to introduce the acetyl group. The resulting intermediate is then coupled with the benzamide derivative under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-methylbenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-methylbenzyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-methylbenzyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-hydroxybenzyl)benzamide
- 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-methoxybenzyl)benzamide
- 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-chlorobenzyl)benzamide
Uniqueness
What sets 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-methylbenzyl)benzamide apart from similar compounds is its specific combination of functional groups, which confer unique properties such as enhanced binding affinity to certain targets and improved stability under various conditions .
Properties
Molecular Formula |
C24H24N6O4 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H24N6O4/c1-15-8-10-16(11-9-15)12-25-22(32)17-6-4-5-7-18(17)27-19(31)13-30-14-26-21-20(30)23(33)29(3)24(34)28(21)2/h4-11,14H,12-13H2,1-3H3,(H,25,32)(H,27,31) |
InChI Key |
RDKUZTRLYGXOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
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